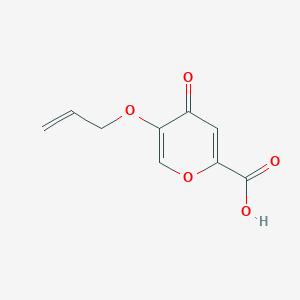
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid is a chemical compound with a unique structure that includes a pyran ring, a carboxylic acid group, and an enoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aldehyde with an enolate can lead to the formation of the pyran ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyran derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The enoxy group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: This compound has a similar pyran ring structure but with a hydroxyl group instead of an enoxy group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound features a pyrrole ring and a carboxylic acid group, similar to the pyran ring and carboxylic acid group in 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the enoxy group, which imparts distinct chemical reactivity and potential applications. The combination of the pyran ring and the enoxy group makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H8O5 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
4-oxo-5-prop-2-enoxypyran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O5/c1-2-3-13-8-5-14-7(9(11)12)4-6(8)10/h2,4-5H,1,3H2,(H,11,12) |
Clave InChI |
JFKSLTARXKQYMS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=COC(=CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


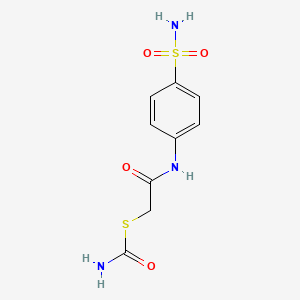
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
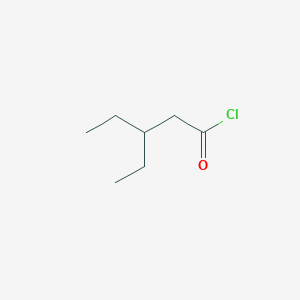
![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
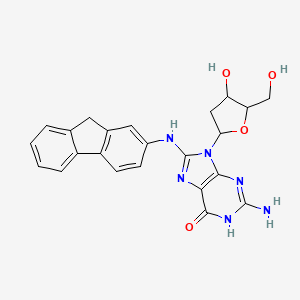
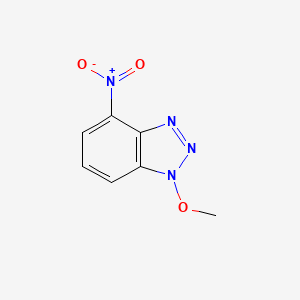
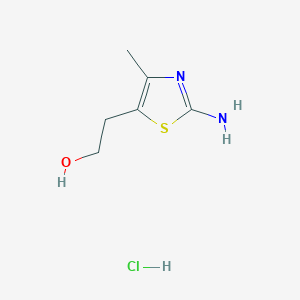
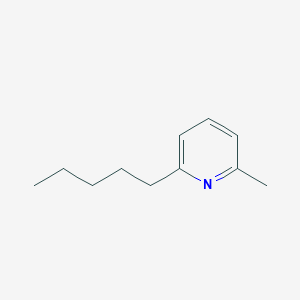

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
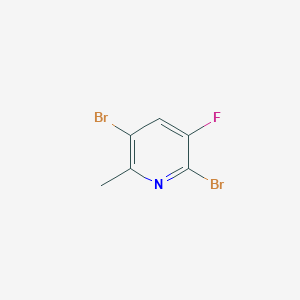
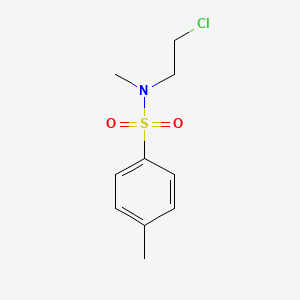
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
